2-Oxopropane-1,3-disulphonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

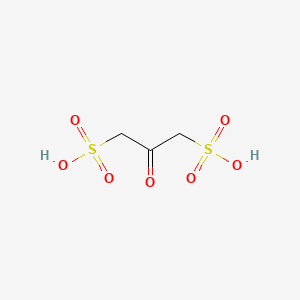

. It is a derivative of propanoic acid where two sulfonic acid groups are attached to the first and third carbon atoms, and a ketone group is present at the second carbon atom.

Synthetic Routes and Reaction Conditions:

Starting from Propanoic Acid: Propanoic acid can be oxidized to form 2-oxopropane-1,3-disulfonic acid through a multi-step process involving sulfonation and oxidation reactions.

Direct Sulfonation: Direct sulfonation of propanone (acetone) followed by oxidation can also yield the desired compound.

Industrial Production Methods: The industrial production of 2-oxopropane-1,3-disulfonic acid typically involves large-scale sulfonation reactors where propanoic acid or propanone is treated with sulfuric acid under controlled conditions to introduce sulfonic acid groups.

Types of Reactions:

Oxidation: 2-oxopropane-1,3-disulfonic acid can undergo further oxidation to form carboxylic acids or their derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfides or thioethers.

Substitution: Substitution reactions can replace the sulfonic acid groups with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Various nucleophiles in the presence of a strong acid catalyst.

Major Products Formed:

Oxidation Products: Carboxylic acids, such as propanoic acid derivatives.

Reduction Products: Sulfides or thioethers.

Substitution Products: Hydroxylated or aminated derivatives.

Applications De Recherche Scientifique

2-Oxopropane-1,3-disulfonic acid has various applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It can be employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 2-oxopropane-1,3-disulfonic acid exerts its effects depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biochemical studies, it may interact with enzymes or other biomolecules to modulate their activity.

Molecular Targets and Pathways:

Enzymes: It may target specific enzymes involved in metabolic pathways.

Biomolecules: It can interact with proteins, nucleic acids, or other cellular components.

Comparaison Avec Des Composés Similaires

2-Oxopropane-1,3-disulfonic acid is similar to other sulfonic acids and ketones, but its unique combination of functional groups gives it distinct properties and reactivity. Some similar compounds include:

Propanoic Acid: A simpler carboxylic acid without sulfonic groups.

Acetone: A simpler ketone without sulfonic groups.

Sulfonic Acids: Other sulfonic acids with different structures and reactivity profiles.

Activité Biologique

2-Oxopropane-1,3-disulphonic acid (CAS Number: 690-78-8), also known as acetonedisulfonic acid, is a chemical compound characterized by the presence of two sulfonic acid groups. Its molecular formula is C3H6O7S2, and it has a molar mass of approximately 218.21 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

The structural properties of this compound include:

| Property | Value |

|---|---|

| Molecular Formula | C3H6O7S2 |

| Molar Mass | 218.20554 g/mol |

| Density | 1.943 g/cm³ |

| LogP | 0.49270 |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of drug development and therapeutic applications.

The compound's sulfonic acid groups enhance its solubility and bioavailability, making it a suitable candidate for use in pharmaceuticals. Its mechanism of action is primarily associated with its ability to interact with biological molecules, potentially modulating enzymatic activities or serving as a precursor for more complex compounds.

Case Studies and Research Findings

- Radioligand Development : Recent studies have explored the use of this compound in the synthesis of radioligands for positron emission tomography (PET). These radioligands incorporate sulfonic acids to improve their pharmacokinetic profiles by reducing hydrophobicity and enhancing renal excretion. For example, modifications involving this compound led to radioligands with binding affinities as low as 21 nM, demonstrating significant potential for imaging PD-L1 positive tumors .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of derivatives containing this compound showed varied absorption and distribution characteristics in vivo. The incorporation of hydrophilizing units resulted in improved solubility and reduced liver uptake, which is crucial for minimizing systemic toxicity .

- Toxicological Assessments : Toxicological evaluations have indicated that while this compound is generally well-tolerated at therapeutic doses, its effects on cellular pathways warrant further investigation to fully understand its safety profile .

Applications

The biological activity of this compound opens avenues for its application in:

- Drug Formulation : As an excipient or active pharmaceutical ingredient (API) in formulations aimed at enhancing solubility.

- Diagnostic Imaging : In the development of PET tracers for cancer diagnostics.

- Therapeutics : Potential use as a scaffold for designing new drugs targeting specific diseases.

Propriétés

Numéro CAS |

690-78-8 |

|---|---|

Formule moléculaire |

C3H6O7S2 |

Poids moléculaire |

218.2 g/mol |

Nom IUPAC |

2-oxopropane-1,3-disulfonic acid |

InChI |

InChI=1S/C3H6O7S2/c4-3(1-11(5,6)7)2-12(8,9)10/h1-2H2,(H,5,6,7)(H,8,9,10) |

Clé InChI |

BFSIDIWZBQSIHF-UHFFFAOYSA-N |

SMILES canonique |

C(C(=O)CS(=O)(=O)O)S(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.